molecular formula C11H13N3O B2390281 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one CAS No. 1322605-15-1

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

Cat. No. B2390281
CAS RN: 1322605-15-1
M. Wt: 203.245
InChI Key: MDOSUEVYQMUTDM-UHFFFAOYSA-N
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Description

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is an organic chemical compound with the molecular formula C9H8N2O .


Molecular Structure Analysis

The molecular structure of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one includes 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 45.69 and a molar volume of 126.1 m³/mol .


Physical And Chemical Properties Analysis

The compound has a density of 1.26 g/cm³, a melting point of 231-233ºC (lit.), and a boiling point of 305.4ºC at 760 mmHg . It has a flash point of 138.5ºC and a refractive index of 1.644 . The vapor pressure of the compound is 0.000826mmHg at 25°C .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been investigated for their antimicrobial activities. Research shows that certain quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, studies have found that novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones display considerable activity against pathogenic bacteria and fungi, including anti-HIV activity against HIV-1(IIIB) and HIV-2(ROD) in MT-4 cells (Alagarsamy et al., 2007).

Antitumor Applications

Quinazolinones are also notable for their antitumor capabilities. For example, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to enhance in vivo evaluation due to their improved aqueous solubility and cytotoxicity compared to the parent compound (Bavetsias et al., 2002).

Agricultural Applications

In the agricultural sector, quinazolinone derivatives have been synthesized and evaluated for their herbicidal activity. These compounds showed high levels of phytotoxicity against both monocotyledon and dicotyledon plants, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).

Corrosion Inhibition

Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies suggest that these compounds act via chemical adsorption on the metallic surface, forming a protective layer that inhibits corrosion (Errahmany et al., 2020).

Safety and Hazards

The compound has a hazard code of R36/37/38, indicating that it is irritating to eyes, respiratory system, and skin . The safety statement is S26, which means in case of contact with eyes, rinse immediately with plenty of water and seek medical advice . The compound is labeled as Xi, which indicates that it is an irritant . The acute toxicity of the compound is as follows: oral LD50 in rats is 859mg/kg; intraperitoneal LD50 in mice is 592mg/kg; intestinal LD50 in mice is 500mg/kg .

properties

IUPAC Name

8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOSUEVYQMUTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

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